molecular formula C10H18O4 B14753003 Pentanoyl pentaneperoxoate CAS No. 925-19-9

Pentanoyl pentaneperoxoate

Cat. No.: B14753003
CAS No.: 925-19-9
M. Wt: 202.25 g/mol
InChI Key: NWXPHYAWPBZQMX-UHFFFAOYSA-N
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Description

Pentanoyl pentaneperoxoate is a peroxoate ester characterized by the presence of a peroxy (-O-O-) functional group. Such peroxoate esters are typically reactive due to the unstable O-O bond, making them useful in organic synthesis as oxidizing agents or radical initiators.

Properties

CAS No.

925-19-9

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

pentanoyl pentaneperoxoate

InChI

InChI=1S/C10H18O4/c1-3-5-7-9(11)13-14-10(12)8-6-4-2/h3-8H2,1-2H3

InChI Key

NWXPHYAWPBZQMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OOC(=O)CCCC

Origin of Product

United States

Preparation Methods

Divaleryl peroxide can be synthesized through several methods. One common synthetic route involves the reaction of valeryl chloride with hydrogen peroxide in the presence of a base such as pyridine . The reaction typically takes place in an organic solvent like diethyl ether. The overall reaction can be represented as follows:

2C5H9COCl+H2O2+2C5H5N(C5H9CO)2O2+2C5H5NHCl2 \text{C}_5\text{H}_9\text{COCl} + \text{H}_2\text{O}_2 + 2 \text{C}_5\text{H}_5\text{N} \rightarrow (\text{C}_5\text{H}_9\text{CO})_2\text{O}_2 + 2 \text{C}_5\text{H}_5\text{NHCl} 2C5​H9​COCl+H2​O2​+2C5​H5​N→(C5​H9​CO)2​O2​+2C5​H5​NHCl

Industrial production methods for divaleryl peroxide often involve similar synthetic routes but are optimized for larger scale production. These methods may include continuous flow processes and the use of more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Divaleryl peroxide undergoes various types of chemical reactions, primarily due to the presence of the peroxide linkage. Some of the common reactions include:

Scientific Research Applications

Divaleryl peroxide has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of divaleryl peroxide involves the generation of free radicals through the homolytic cleavage of the O-O bond. These radicals can then participate in various chemical reactions, including polymerization, oxidation, and substitution. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Pentanoyl pentaneperoxoate with structurally related compounds:

Compound CAS # Molecular Formula Functional Groups Key Features
This compound* N/A C₁₀H₂₀O₄ Peroxy (-O-O-), ester (-COO-) Hypothetical structure; reactive peroxoate
(1-Cyano-1-phenylpentyl) ethaneperoxoate 58422-73-4 C₁₄H₁₇NO₃ Peroxy, ester, cyano (-CN), phenyl Enhanced stability due to aromatic and electron-withdrawing cyano group
Methyl benzoate 93-58-3 C₈H₈O₂ Ester (-COO-) Stable ester; used in fragrances and solvents
Isopropyl benzoate 939-48-0 C₁₀H₁₂O₂ Ester, branched alkyl chain Higher hydrophobicity than linear esters

*Note: this compound’s properties are inferred due to lack of direct experimental data.

Reactivity and Stability

  • This compound: Likely exhibits high reactivity due to the peroxoate group, similar to other aliphatic peroxoates. The O-O bond is prone to homolytic cleavage, generating free radicals useful in polymerization reactions. However, this instability may necessitate storage at low temperatures .
  • (1-Cyano-1-phenylpentyl) ethaneperoxoate: The phenyl and cyano groups likely stabilize the peroxoate via resonance and electron-withdrawing effects, reducing decomposition rates compared to aliphatic analogs .
  • Methyl/Isopropyl benzoate: Lack peroxoate groups, making them chemically stable under ambient conditions. Used in non-reactive applications like flavoring agents .

Research Findings and Data Gaps

  • Toxicological Data: No acute or chronic toxicity data are available for this compound or (1-cyano-1-phenylpentyl) ethaneperoxoate, as noted in safety documentation for related compounds .
  • Ecological Impact : Persistence, bioaccumulation, and mobility in soil/water systems are unstudied for peroxoates, highlighting a critical research gap .

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